N-(3-(isoxazol-4-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-14(16-7-3-4-11-8-17-21-10-11)9-18-12-5-1-2-6-13(12)22-15(18)20/h1-2,5-6,8,10H,3-4,7,9H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCIUONTBZJJEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCCCC3=CON=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(isoxazol-4-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multiple steps, starting with the formation of the isoxazole ring followed by the introduction of the benzoxazole moiety. Key reaction conditions include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(3-(isoxazol-4-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide can be employed in the study of enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions in diseases such as cancer and inflammation.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which N-(3-(isoxazol-4-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide (CAS 2034227-42-2)
- Structural Differences : Replaces the isoxazole-propyl group with a tetrahydropyran-linked oxadiazole.
- Properties: Molecular weight 358.3 (C₁₇H₁₈N₄O₅), Smiles: O=C(Cn1c(=O)oc2ccccc21)NCc1nc(C2CCOCC2)no1 .
- Significance : The oxadiazole ring may improve binding to proteasomes or kinases due to its planar structure and hydrogen-bonding capability.
N-((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide (CAS 2034349-45-4)
- Structural Differences : Incorporates a triazolopyridine-oxadiazole hybrid system.
- Properties: Molecular weight 405.4 (C₁₉H₁₅N₇O₄), Smiles: Cc1noc(-c2cccn3c(CNC(=O)Cn4c(=O)oc5ccccc54)nnc23)n1 .
- Significance : The extended π-system could enhance interactions with aromatic residues in enzyme active sites.
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide
- Structural Differences : Shorter propanamide chain vs. the target’s propyl linker.
- Biological Data : Exhibits 10–18% conversion rates in unspecified assays, suggesting moderate reactivity or metabolic stability .
Analogues with Alternative Heterocycles
Oxadiazole-Isopropylamide Derivatives (e.g., Compounds 11as, 12a, 12b)
Thiazole/Triazole Derivatives (e.g., Compounds 8 and 10)
Table 1: Key Properties of Selected Analogues
Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- Synthetic Feasibility : Silica gel chromatography and triethylamine-mediated couplings are widely used for analogous compounds, suggesting scalability for the target molecule .
Biological Activity
N-(3-(isoxazol-4-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes available research findings regarding its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Synthesis
The compound can be represented structurally as follows:
Its synthesis typically involves the reaction of isoxazole derivatives with acetamides, which has been documented in various studies focusing on similar compounds.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. The Sulforhodamine B (SRB) assay has been employed to evaluate its efficacy against several cancer cell lines. The results indicate that the compound exhibits significant antiproliferative effects, particularly against leukemia and lung cancer cell lines. Notably:
- Cell Lines Tested :
- Leukemia
- Lymphoma
- Lung cancer
The compound demonstrated IC50 values indicating effective inhibition of cell growth, suggesting its potential as a therapeutic agent in cancer treatment.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been investigated. The compound has shown promising results in inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in vitro.
Key Findings :
- The compound reduced IL-6 levels by approximately 40% at a concentration of 25 µM.
- TNF-α levels were similarly reduced by about 35% under the same conditions.
These findings suggest that the compound may serve as a potential anti-inflammatory agent, particularly in conditions characterized by elevated cytokine levels.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has been evaluated for its antimicrobial efficacy against various bacterial strains. The results indicate moderate to high activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 18 | |
| Pseudomonas aeruginosa | 12 |
Case Studies
A notable study published in Pharmaceutical Research explored the therapeutic applications of similar compounds derived from isoxazole and oxobenzoxazole scaffolds. The study emphasized their potential roles in targeting specific pathways involved in cancer proliferation and inflammation.
Study Overview:
- Objective : To evaluate the biological activity of isoxazole derivatives.
- Methods : In vitro assays using cancer cell lines and inflammatory models.
- Results : Several derivatives exhibited significant biological activity, with this compound being one of the most promising candidates.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-(3-(isoxazol-4-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide?
Answer:
The synthesis typically involves multi-step coupling reactions, as seen in analogous benzoxazolone derivatives. A representative approach (General Procedure D) includes:
- Step 1: Alkylation of the isoxazole moiety with a propyl linker.
- Step 2: Activation of the benzoxazolone core via nucleophilic substitution or amide coupling.
- Step 3: Final conjugation of the two fragments under mild basic conditions (e.g., Na₂CO₃) in polar aprotic solvents like CH₂Cl₂ or DMSO .
Yields range from 53–67%, with purification via silica gel chromatography or recrystallization. Critical parameters include stoichiometric control of acetyl chloride and reaction time optimization to minimize side products .
Basic: How is structural characterization of this compound validated?
Answer:
Rigorous characterization employs:
- ¹H/¹³C NMR: Key signals include δ ~7.3–7.4 ppm (aromatic protons from benzoxazolone), δ ~4.0–4.1 ppm (methylene groups adjacent to the oxazolone), and δ ~3.5–3.7 ppm (isoxazole-linked propyl chain) .
- HRMS: Confirms molecular ion peaks (e.g., [M+H]⁺) with deviations <5 ppm. For example, a calculated mass of 422.1954 vs. observed 423.2025 .
- Elemental Analysis: Validates purity (e.g., C, H, N within ±0.3% of theoretical values) .
Advanced: How can researchers resolve contradictions in synthetic yields across different protocols?
Answer:
Discrepancies in yields (e.g., 53% vs. 67% in similar procedures) may arise from:
- Solvent Effects: Polar solvents like DMSO improve solubility but may promote hydrolysis; D2O or CDCl3 as reaction media can alter reaction kinetics .
- Purification Challenges: Side products (e.g., unreacted intermediates) may co-elute during chromatography. Employing gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) enhances resolution .
- Reaction Monitoring: Use TLC or LC-MS to track reaction progress and optimize quenching times.
Advanced: What strategies are recommended for optimizing the compound’s bioactivity profile?
Answer:
Structure-activity relationship (SAR) studies suggest:
- Isoxazole Modifications: Substituents at the 4-position of isoxazole (e.g., methyl vs. ethyl groups) influence target binding affinity.
- Benzoxazolone Tuning: Electron-withdrawing groups on the benzoxazolone core enhance metabolic stability but may reduce solubility .
- Linker Flexibility: Adjusting the propyl chain length (e.g., butyl vs. pentyl linkers) balances conformational rigidity and target engagement .
In silico docking (e.g., using AutoDock Vina) and molecular dynamics simulations can predict binding modes to biological targets like FoxO1 .
Advanced: How is this compound evaluated for potential neuroprotective effects?
Answer:
A methodology adapted from FoxO1 agonist studies includes:
- In Vitro Assays: Measure Aβ1-40/Aβ1-42 levels in neuronal cell lines (e.g., SH-SY5Y) via ELISA after treatment with the compound.
- BACE1 Inhibition: Quantify β-secretase activity using fluorogenic substrates (e.g., Mca-Glu-Val-Asn-Leu-Asp-Ala-Pro-Lys(Dnp)-OH) .
- FoxO1 Activation: Luciferase reporter assays in HEK293T cells transfected with FoxO1-responsive promoters .
Advanced: How can computational methods address gaps in experimental data for this compound?
Answer:
- Pharmacokinetic Prediction: Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.
- Toxicity Profiling: ProTox-II predicts hepatotoxicity and mutagenicity risks based on structural alerts.
- Binding Free Energy Calculations: Molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) analysis refines docking scores for target validation .
Advanced: What analytical techniques are critical for detecting degradation products during stability studies?
Answer:
- HPLC-PDA/MS: Monitors hydrolytic degradation (e.g., cleavage of the acetamide bond) under accelerated conditions (40°C/75% RH).
- Forced Degradation: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions to identify labile sites.
- NMR Tracking: Compare ¹³C spectra pre- and post-degradation to detect structural changes .
Advanced: How should researchers design experiments to validate conflicting biological activity reports?
Answer:
- Dose-Response Curves: Test the compound across a wide concentration range (e.g., 1 nM–100 µM) to identify off-target effects.
- Orthogonal Assays: Combine enzymatic assays (e.g., BACE1 inhibition) with cellular models (e.g., Aβ secretion in primary neurons) to confirm mechanism .
- Control Compounds: Use known FoxO1 agonists (e.g., AS1842856) or BACE1 inhibitors (e.g., LY2811376) as benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
